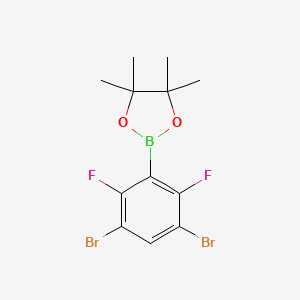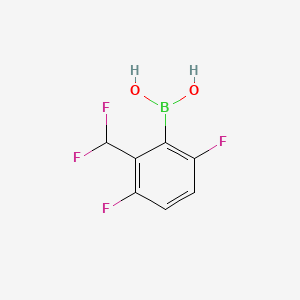
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of difluoromethyl and difluorophenyl groups in its structure imparts unique chemical properties that make it valuable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the addition of a boron-hydrogen bond over an unsaturated bond, which proceeds rapidly and efficiently . The reaction conditions often involve the use of a rhodium catalyst and bis(neopentyl glycolato)diboron as the borylation reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, as well as various oxidizing and reducing agents depending on the desired transformation . Reaction conditions are typically mild, making the compound suitable for a wide range of applications.
Major Products
The major products formed from these reactions include substituted phenylboronic acids, boronic esters, and other organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry
In chemistry, (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a crucial reagent in the synthesis of complex organic molecules .
Biology
The compound’s ability to form stable boron-oxygen bonds makes it useful in the development of biosensors and other diagnostic tools. Boronic acids are known to interact with diols, which are common in biological molecules such as sugars and nucleotides .
Medicine
In medicine, boronic acids are explored for their potential as enzyme inhibitors. The unique structure of this compound may offer advantages in the design of drugs targeting specific enzymes or receptors .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it a valuable building block for various industrial applications .
作用機序
The mechanism by which (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid exerts its effects involves the formation of boron-oxygen bonds with target molecules. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The presence of difluoromethyl groups enhances the compound’s reactivity and stability, making it effective in various chemical transformations .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- (4-(Difluoromethyl)phenyl)boronic acid
- (3,5-Difluorophenyl)boronic acid
Uniqueness
Compared to similar compounds, (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid offers unique advantages due to the presence of both difluoromethyl and difluorophenyl groups. These groups enhance the compound’s reactivity and stability, making it more effective in certain chemical reactions and applications .
Conclusion
This compound is a versatile and valuable compound in the field of organic chemistry. Its unique structure and reactivity make it suitable for a wide range of applications in scientific research, medicine, and industry. The compound’s ability to undergo various chemical reactions and form stable products highlights its importance as a building block for complex organic molecules.
特性
分子式 |
C7H5BF4O2 |
|---|---|
分子量 |
207.92 g/mol |
IUPAC名 |
[2-(difluoromethyl)-3,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O2/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,7,13-14H |
InChIキー |
QJKLHNUBWQLJDO-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1C(F)F)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)




![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)

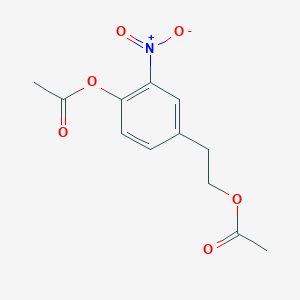
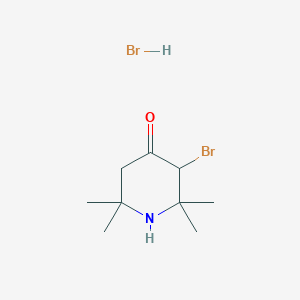

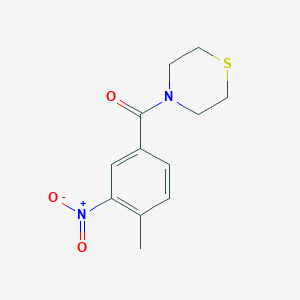
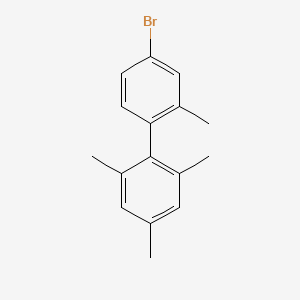
![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)
